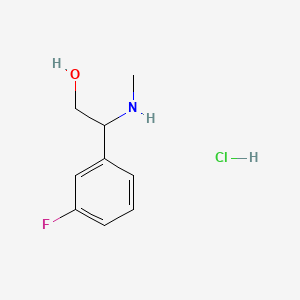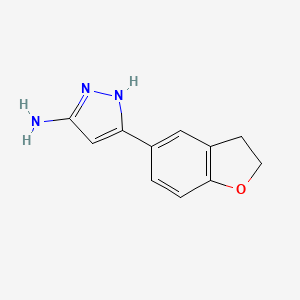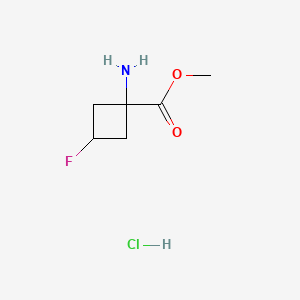
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes bromine, fluorine, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
- 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-5-(1,1,2,2-tetrafluoroethoxy)hexane
Uniqueness
What sets 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine apart is its combination of bromine, fluorine, and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C7H3BrF5NO |
|---|---|
Molekulargewicht |
292.00 g/mol |
IUPAC-Name |
5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine |
InChI |
InChI=1S/C7H3BrF5NO/c8-6(10,11)7(12,13)15-4-1-2-5(9)14-3-4/h1-3H |
InChI-Schlüssel |
LBWAQOJCCFMGKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)



![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)






![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)

